molecular formula C18H21NO3 B268431 4-ethoxy-N-(2-isopropoxyphenyl)benzamide

4-ethoxy-N-(2-isopropoxyphenyl)benzamide

Cat. No.: B268431
M. Wt: 299.4 g/mol
InChI Key: MCPRAFFMQHKYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and an isopropoxy substituent on the ortho position of the aniline moiety.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethoxy-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-15-11-9-14(10-12-15)18(20)19-16-7-5-6-8-17(16)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

MCPRAFFMQHKYIP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzamide scaffold significantly influences molecular properties such as solubility, melting point, and spectral characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Benzamide Derivatives
Compound Name Substituents (Benzoyl/Aniline) Molecular Weight Key Spectral Data (IR, NMR) Notable Properties References
4-Ethoxy-N-(2-isopropoxyphenyl)benzamide 4-ethoxy, 2-isopropoxy ~311.35 (calc.) Expected C=O stretch ~1667 cm⁻¹ (IR) Hypothesized neuroleptic activity
4-Ethoxy-N-(2-iodophenyl)benzamide 4-ethoxy, 2-iodo 397.23 - Industrial/research use
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro, 2-methoxy 261.71 C=O stretch ~1682 cm⁻¹ (IR) Crystallographically characterized
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitro 335.13 NH stretch ~3278–3414 cm⁻¹ (IR) Two molecules per asymmetric unit
N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide 2-(3,4-dimethoxyphenyl)ethyl 285.33 1H-NMR: δ 7.75–6.75 (aromatic), δ 3.85 (OCH₃) 80% yield via benzoyl chloride route
Key Observations:
  • Ethoxy vs.
  • Halogen Effects : Bromo and iodo substituents (e.g., 4-bromo and 2-iodo analogs ) increase molecular weight and polarizability, affecting crystallization patterns and intermolecular interactions.
  • Spectral Signatures : The absence of C=O stretches in triazole derivatives (e.g., compounds [7–9] in ) contrasts with benzamides, where C=O peaks at ~1667–1682 cm⁻¹ confirm the amide bond .

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